Methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate
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Overview
Description
Methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the nitration of a precursor compound, followed by esterification and methoxylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or other alkoxides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6,6-dimethoxy-2-methyl-4-nitrohexanoate
- 4,6-Dimethoxy-3-methylindole
- Dimethoxymethane
Uniqueness
Methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
89706-89-8 |
---|---|
Molecular Formula |
C10H19NO6 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate |
InChI |
InChI=1S/C10H19NO6/c1-7(5-9(12)15-2)8(11(13)14)6-10(16-3)17-4/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
SWDFPRCQPYGQHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)C(CC(OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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